A Comprehensive Technical Guide to the Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
A Comprehensive Technical Guide to the Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed methodology for the synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, a novel derivative of the versatile quinoline scaffold. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-HIV, antibacterial, and antioxidant properties[1][2][3][4]. This guide outlines a proposed synthetic route, detailed experimental protocols, and expected analytical data based on established chemical literature for similar compounds.
Proposed Synthetic Pathway
The synthesis of the target compound is proposed as a multi-step process, commencing with the synthesis of the core intermediate, 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by hydrazinolysis to form the carbohydrazide, and finally, N-acylation with tridecanoyl chloride.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar quinoline-3-carbohydrazide derivatives[1][5][6].
Synthesis of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
A synthetic route to obtain substituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester derivatives involves refluxing ethyl anilinomethylenemalonate with diphenyl ether. The resulting 1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester derivative is then refluxed with ethyl iodide and potassium carbonate in DMF for 10 hours[6]. A similar starting material, isatoic anhydride, can also react with diethyl malonate in DMF to afford ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate[1][2].
Protocol:
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A mixture of N-ethylaniline (1.0 eq) and diethyl malonate (1.2 eq) is heated at 180-190 °C for 4 hours in a sealed tube.
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The reaction mixture is cooled, and the resulting solid is recrystallized from ethanol to yield the intermediate ethyl 3-(ethylamino)phenyl)malonate.
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The intermediate is then added to a high-boiling point solvent such as diphenyl ether and heated to reflux (approximately 250 °C) for 2 hours to effect cyclization.
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After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration.
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The crude product is washed with petroleum ether and recrystallized from a suitable solvent like ethanol or acetic acid to give ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
The conversion of the ethyl ester to the corresponding carbohydrazide is achieved through reaction with hydrazine hydrate[1][5][6].
Protocol:
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To a solution of ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in absolute ethanol, an excess of hydrazine hydrate (5.0 eq) is added.
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The reaction mixture is refluxed for 8-12 hours, during which a precipitate may form.
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The mixture is cooled to room temperature, and the solid product is collected by filtration.
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The collected solid is washed with cold ethanol and dried under vacuum to yield 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide.
Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
The final step involves the N-acylation of the carbohydrazide with tridecanoyl chloride. This is a standard procedure for the synthesis of N'-acylhydrazides.
Protocol:
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1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1.0 eq) is dissolved in a suitable aprotic solvent such as dry dichloromethane or tetrahydrofuran (THF) containing a base like triethylamine or pyridine (1.2 eq) to act as an acid scavenger.
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The solution is cooled in an ice bath, and a solution of tridecanoyl chloride (1.1 eq) in the same solvent is added dropwise with stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure. The residue is treated with water, and the resulting solid is collected by filtration.
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The crude product is washed with water and a cold, dilute solution of sodium bicarbonate to remove any unreacted acid chloride and then with water again.
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The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford pure 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.
Quantitative Data (Expected)
The following table summarizes the expected quantitative data for the final product, based on data reported for structurally similar N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives[1].
| Parameter | Expected Value |
| Molecular Formula | C25H35N3O4 |
| Molecular Weight | 441.57 g/mol |
| Melting Point | Expected in the range of 180-250 °C |
| Appearance | White to off-white crystalline solid |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the ethyl group (triplet and quartet), the long alkyl chain of the tridecanoyl group, aromatic protons of the quinoline ring, and NH protons. The benzylic CH proton seen in arylidene derivatives around 8.5 ppm will be absent. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Peaks for the quinoline ring carbons, the ethyl group carbons, the carbonyl carbons (amide and quinolone), and the carbons of the tridecanoyl alkyl chain. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide and quinolone, around 1650-1680 cm⁻¹), and aromatic C=C stretching (around 1400-1600 cm⁻¹). |
| LC-MS (ESI) | Expected [M+H]⁺ peak at m/z 442.57 and/or [M-H]⁻ peak at m/z 440.57. |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for the synthesis of the target compound.
Caption: Experimental workflow for the synthesis and characterization.
This guide provides a comprehensive overview for the synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide. The proposed methods are based on well-established and reliable synthetic transformations within the quinoline chemistry literature. Researchers are advised to follow standard laboratory safety procedures and to optimize reaction conditions as necessary.
References
- 1. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
